molecular formula C13H17BrO2 B2985103 2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone CAS No. 784177-15-7

2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone

Cat. No.: B2985103
CAS No.: 784177-15-7
M. Wt: 285.181
InChI Key: KBYJSKVJFHGNCL-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone is a brominated acetophenone derivative characterized by a methoxy group at the ortho-position (C2) and a butyl chain at the para-position (C5) of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the combination of electron-donating (methoxy) and hydrophobic (butyl) substituents, which influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

2-bromo-1-(5-butyl-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-3-4-5-10-6-7-13(16-2)11(8-10)12(15)9-14/h6-8H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYJSKVJFHGNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=C(C=C1)OC)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784177-15-7
Record name 2-bromo-1-(5-butyl-2-methoxyphenyl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone typically involves the bromination of 1-(5-butyl-2-methoxyphenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method ensures a consistent and high yield of the desired product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted ethanones with various functional groups.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ethanone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The position and nature of substituents significantly impact the physicochemical and biological properties of bromo-acetophenones. Below is a comparative analysis:

Compound Name Substituents (Position) Key Structural Features Reference ID
2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone -OCH₃ (C2), -C₄H₉ (C5) Bulky butyl group enhances lipophilicity
2-Bromo-1-(4-methoxyphenyl)ethanone -OCH₃ (C4) Para-methoxy increases electron density
2-Bromo-1-(2-methoxyphenyl)ethanone -OCH₃ (C2) Ortho-methoxy induces steric hindrance
2-Bromo-1-(4-hydroxyphenyl)ethanone -OH (C4) Hydroxyl group enables hydrogen bonding
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone -F (C5), -OCH₃ (C2) Fluorine enhances electronegativity

Key Observations :

  • Electron-Donating Effects : Methoxy groups at ortho (C2) or para (C4) positions alter resonance stabilization. The para-methoxy derivative () exhibits higher electron density compared to the ortho-methoxy analog ().
  • Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., ) show increased solubility in polar solvents due to hydrogen bonding.

Physicochemical Properties

Melting points (mp) and solubility vary with substituent effects:

Compound Name Melting Point (°C) Solubility Profile Reference ID
This compound Not reported Likely hydrophobic
2-Bromo-1-(2-methoxyphenyl)ethanone 41–44 Soluble in ether, acetone
2-Bromo-1-(4-hydroxyphenyl)ethanone Not reported Soluble in polar solvents
2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone Not reported Moderate polarity

Insights :

  • The ortho-methoxy derivative () has a lower mp (41–44°C) compared to hydroxyl or fluoro analogs, likely due to reduced crystal packing efficiency.
  • The target compound’s butyl chain may lower its mp relative to unsubstituted bromo-acetophenones.

Biological Activity

2-Bromo-1-(5-butyl-2-methoxyphenyl)ethanone is an organic compound categorized as an aromatic ketone, characterized by its unique molecular structure that includes a bromine atom, a butyl group, and a methoxyphenyl moiety. This compound has garnered attention in various fields of research due to its potential biological activities, which include enzyme inhibition and interaction with cellular pathways.

The molecular formula of this compound is C13H17BrO2, with a molecular weight of approximately 285.18 g/mol. The compound's structure allows it to participate in diverse chemical reactions, particularly those involving electrophilic substitution due to the presence of the reactive bromoacetyl group.

Structural Representation

The structural characteristics can be summarized as follows:

PropertyDescription
Molecular FormulaC13H17BrO2
Molecular Weight285.18 g/mol
Functional GroupsAromatic ketone, bromoacetyl
SolubilitySoluble in organic solvents

The biological activity of this compound is largely attributed to its interactions with various molecular targets. The bromine atom serves as a leaving group in nucleophilic substitution reactions, while the carbonyl group can engage in nucleophilic addition reactions. These interactions can significantly influence biological pathways, particularly in enzyme inhibition studies and protein-ligand interactions.

Key Biological Interactions

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, influencing pathways related to cell growth and differentiation.
  • Oxidative Stress Modulation : It may inhibit enzymes involved in detoxification processes, leading to increased oxidative stress within cells.

Case Studies

  • Enzyme Inhibition Studies : In laboratory settings, this compound was tested for its inhibitory effects on protein tyrosine phosphatases (PTPs). The results indicated that the compound could modulate PTP activity, potentially impacting cellular signaling pathways associated with cancer progression.
  • Cellular Effects : Research demonstrated that varying concentrations of the compound affected gene expression related to apoptosis and cell cycle regulation. At lower doses, minimal effects were observed, while higher concentrations led to significant alterations in cellular function.
  • Metabolic Pathway Interactions : The compound was found to interact with metabolic pathways involving key enzymes and cofactors, indicating its potential role in metabolic regulation.

Summary of Biological Activities

Activity TypeObservations
Enzyme InhibitionInhibits protein tyrosine phosphatases
Oxidative Stress ModulationAlters detoxification enzyme activity
Gene Expression RegulationAffects apoptosis and cell cycle genes

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